Rhenium(IV) oxide, also known as rhenium dioxide, is an inorganic compound with the formula ReO₂. This compound appears as a gray to black crystalline solid and is notable for its rutile structure, which is similar to that of titanium dioxide. Rhenium(IV) oxide is classified as a binary transition metal oxide and represents the lowest oxidation state (+4) among rhenium oxides. It is primarily used in laboratory settings as a reagent and catalyst due to its unique properties, including stability under various conditions and low solubility in water .
Rhenium(IV) oxide primarily functions as a catalyst in various chemical reactions. The exact mechanism of action depends on the specific reaction it is involved in. However, its catalytic activity is often attributed to its ability to reversibly change its oxidation state between +4 and +6 or +7 [].
For instance, in some dehydrogenation reactions, ReO₂ can accept hydrogen atoms from reactant molecules, facilitating the removal of hydrogen and promoting the reaction [].
These reactions illustrate the compound's versatility in various chemical environments .
Rhenium(IV) oxide can be synthesized through several methods:
Rhenium(IV) oxide has several applications:
Studies on the interactions of rhenium(IV) oxide with other compounds have shown that it can form sub-oxides under certain conditions, which may play a role in catalytic activity. For instance, during catalytic processes like ethylene oxidation, various oxidation states of rhenium (including Re²⁺ and Re⁴⁺) have been identified as active species. These findings indicate that the behavior of rhenium(IV) oxide can significantly influence its effectiveness as a catalyst .
Rhenium(IV) oxide shares similarities with other rhenium oxides but possesses distinct characteristics that set it apart:
Compound | Formula | Oxidation State | Notable Features |
---|---|---|---|
Rhenium(0) | Re | 0 | Metallic form; high melting point |
Rhenium(I) | ReI | +1 | Less common; used in specific organometallic applications |
Rhenium(II) | ReO | +2 | Intermediate oxidation state; less stable |
Rhenium(III) | Re₂O₃ | +3 | Forms various complexes; used in catalysis |
Rhenium(V) | ReO₅ | +5 | Strong oxidizing agent; highly reactive |
Rhenium(VI) | ReO₆ | +6 | Used in high-temperature superconductors |
Rhenium(IV) oxide is unique due to its stability at moderate temperatures and its specific catalytic properties compared to other oxidation states of rhenium .
The tetragonal phase of rhenium dioxide adopts the rutile-type structure, which represents a relatively recent discovery in the field of rhenium oxide crystallography [1]. This phase belongs to the space group P42/mnm (number 136) and crystallizes in a three-dimensional network structure [24] [26]. The rutile-type tetragonal structure is characterized by specific lattice parameters that have been precisely determined through advanced crystallographic analysis [25].
The structural framework of the tetragonal phase consists of rhenium atoms coordinated to six equivalent oxygen atoms, forming a mixture of edge-sharing and corner-sharing rhenium-oxygen octahedra [24]. The corner-sharing octahedral tilt angles measure approximately 42 degrees, contributing to the distinctive geometric arrangement of this polymorph [24]. Within this structure, the rhenium-oxygen bond lengths exhibit variation, with two shorter bonds measuring 1.97 Angstroms and four longer bonds extending to 2.04 Angstroms [24].
Structural Parameter | Value |
---|---|
Space Group | P42/mnm |
Crystal System | Tetragonal |
Lattice Parameter a | 4.79825(5) Å |
Lattice Parameter c | 2.80770(4) Å |
Octahedral Tilt Angle | 42° |
Short Re-O Bond Length | 1.97 Å |
Long Re-O Bond Length | 2.04 Å |
The formation of this tetragonal phase has been documented through specific synthesis routes, including the heating of mixtures containing sodium perrhenate and ammonium chloride under inert atmospheric conditions [15]. Additionally, reduction processes involving ammonium perrhenate with benzotriazole in argon atmosphere at temperatures of 500 degrees Celsius have yielded this particular polymorph [15].
The orthorhombic phase of rhenium dioxide adopts the lead dioxide-type structure and represents the thermodynamically stable form at elevated temperatures [9] [10]. This polymorph crystallizes in the space group Pbcn (number 60) and exhibits a complex three-dimensional arrangement of rhenium-oxygen octahedra [18]. The orthorhombic structure is characterized by an arrangement of corner-sharing octahedra that creates a distinctive geometric pattern fundamentally different from the tetragonal rutile-type configuration [18].
Detailed crystallographic analysis has revealed specific lattice parameters for the orthorhombic phase, which have been determined through precise X-ray diffraction studies and Rietveld refinement techniques [16]. The ground state of rhenium dioxide has been established to possess orthorhombic symmetry with carefully measured unit cell dimensions [16].
Crystallographic Data | Orthorhombic Phase |
---|---|
Space Group | Pbcn (No. 60) |
Lattice Parameter a | 4.7868 Å |
Lattice Parameter b | 5.5736 Å |
Lattice Parameter c | 4.5322 Å |
Crystal System | Orthorhombic |
Density | 11.4 g/cm³ |
The orthorhombic phase demonstrates exceptional mechanical properties, including a calculated bulk modulus of 322 gigapascals, indicating remarkable incompressibility characteristics [16]. This phase exhibits metallic conductivity and displays Pauli paramagnetism, properties that are directly related to its specific crystal structure and electronic configuration [9]. The structure can be described in terms of a hexagonal close-packed arrangement of oxygen atoms with rhenium ions occupying specific octahedral interstices [14].
The monoclinic phase of rhenium dioxide adopts a structure analogous to molybdenum dioxide and represents the metastable form of this compound [9] [10]. This polymorph belongs to the space group P21/c and exhibits distinctive structural characteristics that differentiate it from both the tetragonal and orthorhombic phases [9] [10]. The monoclinic structure is stable only under specific temperature conditions and undergoes irreversible transformation at elevated temperatures [9].
Comprehensive crystallographic analysis utilizing the Rietveld refinement method has provided precise structural parameters for the monoclinic phase [9] [10]. The structure consists of rhenium-oxygen octahedra arranged in straight chains, which are interconnected through shared vertices, similar to the rutile arrangement but with significant modifications in atomic positioning [22].
Monoclinic Phase Parameters | Value |
---|---|
Space Group | P21/c |
Lattice Parameter a | 5.615(3) Å |
Lattice Parameter b | 4.782(2) Å |
Lattice Parameter c | 5.574(2) Å |
Beta Angle | 120.13(1)° |
Crystal System | Monoclinic |
The monoclinic structure exhibits unique rhenium-rhenium coupling along specific crystallographic directions, with alternating distances that create a characteristic undulation pattern [22]. These rhenium-rhenium distances alternate between 2.622(6) and 2.993(6) Angstroms along the octahedral chains, contributing to the distinctive structural arrangement of this polymorph [22]. The presence of rhenium-rhenium bonding significantly influences the physical properties and stability of this phase [9].
The phase transition behavior of rhenium dioxide represents a complex thermodynamic process involving specific temperature and pressure conditions [9] [10]. The monoclinic phase, which serves as the metastable form, undergoes an irreversible transformation to the orthorhombic phase when heated above 460 degrees Celsius [9] [10]. This transition represents a first-order phase change that involves significant structural reorganization and atomic displacement [10].
The stability regions of different rhenium dioxide phases have been mapped through careful experimental studies and thermodynamic analysis [5]. The monoclinic phase remains stable only below 300 degrees Celsius, while the orthorhombic phase becomes dominant at higher temperatures [9]. The tetragonal rutile-type phase represents a more recent discovery and forms under specific synthesis conditions that differ from traditional preparation methods [1].
Phase | Stability Temperature Range | Transition Temperature |
---|---|---|
Monoclinic | Below 300°C | Stable up to 300°C |
Orthorhombic | Above 460°C | Forms above 460°C |
Tetragonal | Variable | Synthesis-dependent |
The phase transition mechanism involves complex atomic rearrangements that result in changes to the coordination environment of rhenium atoms and the overall connectivity of the crystal lattice [9]. Thermal analysis studies have revealed that the transformation process exhibits specific thermal signatures, including exothermic peaks that correspond to the structural reorganization events [5]. The irreversible nature of the monoclinic to orthorhombic transition indicates that the process involves overcoming significant activation energy barriers [10].
Advanced computational modeling techniques, particularly density functional theory calculations, have provided valuable insights into the structural and electronic properties of rhenium dioxide polymorphs [16] [33]. First-principles calculations based on density functional theory have been employed to investigate the ground state properties and relative stability of different crystallographic phases [16]. These computational studies have successfully predicted structural parameters that show excellent agreement with experimental crystallographic data [16].
The computational analysis has revealed important details about the electronic structure of rhenium dioxide, including the determination that all three polymorphs exhibit metallic behavior with zero band gap [26]. The calculations indicate that the orthorhombic phase represents the ground state configuration, consistent with experimental observations of its stability at elevated temperatures [16]. Bulk moduli calculations have provided quantitative measures of mechanical properties, with values of 322 gigapascals for the orthorhombic phase, 353 gigapascals for the tetragonal phase, and 345 gigapascals for the monoclinic phase [16].
Computational Results | Orthorhombic | Tetragonal | Monoclinic |
---|---|---|---|
Bulk Modulus (GPa) | 322 | 353 | 345 |
Band Gap (eV) | 0.000 | 0.000 | 0.000 |
Debye Temperature (K) | 850 | 785 | 791 |
Phonon calculations have provided additional insights into the vibrational properties of rhenium dioxide, yielding Debye temperatures that reflect the strength of interatomic bonding within each polymorph [16]. The computed Debye temperatures demonstrate variations among the different phases, with the orthorhombic phase exhibiting the highest value at 850 Kelvin [16]. These computational predictions have been validated through comparison with experimental thermal property measurements [16].
The crystallographic structure of rhenium dioxide exerts profound influence on its functional properties, establishing direct structure-property relationships that govern its potential applications [18] [26]. The metallic conductivity exhibited by all three polymorphs stems from the specific electronic band structure that results from the particular arrangements of rhenium-oxygen octahedra [9] [18]. The hourglass-type electronic dispersion observed in the orthorhombic phase creates unique topological properties that distinguish this material from conventional transition metal oxides [18].
The mechanical properties of rhenium dioxide demonstrate significant dependence on crystal structure, with calculated elastic constants revealing substantial anisotropy [16] [26]. The orthorhombic phase exhibits particularly interesting mechanical behavior, showing both high bulk modulus and significant elastic anisotropy that reflects the directional nature of the crystal structure [16]. These mechanical properties make rhenium dioxide suitable for applications requiring materials with high strength and specific directional characteristics [16].
Functional Property | Structure Dependence | Applications |
---|---|---|
Electrical Conductivity | Metallic in all phases | Electronic applications |
Mechanical Strength | High bulk modulus | Structural applications |
Thermal Stability | Phase-dependent | High-temperature uses |
Catalytic Activity | Surface structure-sensitive | Chemical catalysis |
The thermal properties of rhenium dioxide show clear correlations with crystallographic structure, particularly in terms of thermal expansion behavior and heat capacity characteristics [16]. The calculated Debye temperatures provide quantitative measures of the thermal stability of different phases, with implications for high-temperature applications [16]. The structural arrangements also influence the material's response to external pressure, with the orthorhombic phase demonstrating exceptional incompressibility that makes it suitable for high-pressure applications [16].